![molecular formula C13H17BrFNO2 B2488481 tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate CAS No. 1086600-20-5](/img/structure/B2488481.png)

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

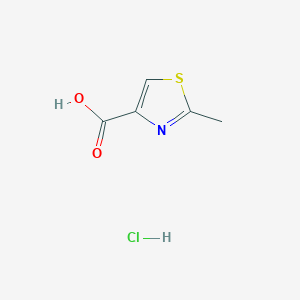

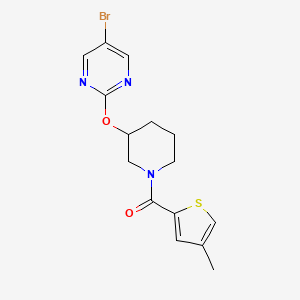

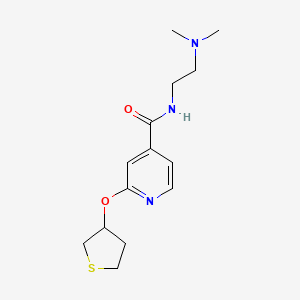

“tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1358684-71-5 . It has a molecular weight of 304.16 . It is typically in powder form .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl carbamate in palladium-catalyzed synthesis of N-Boc-protected anilines . Another related compound, tert-butyl bromide, is used as a standard reagent in synthetic organic chemistry .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, tert-butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 304.16 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a compound closely related to tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate, has been identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used for treating non-small cell lung cancer (Zhao et al., 2017).

Directed Lithiation Reactions : A study on directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, a structurally similar compound, highlights its utility in organic synthesis. The compound is doubly lithiated with n-BuLi, allowing for high-yield production of substituted products after reaction with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate for Enantioselective Synthesis : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an analogue to tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate, is significant as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Crystallographic Studies : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, providing insights into the stereochemistry and molecular conformation, crucial for understanding its reactivity and interaction in various chemical reactions (Ober et al., 2004).

Role in Novel Reduction Reactions : Research on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, related to tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate, sheds light on its role in novel reduction reactions, particularly in the context of fluorine chemistry (Sokeirik et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJZVHFDACTDDT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)